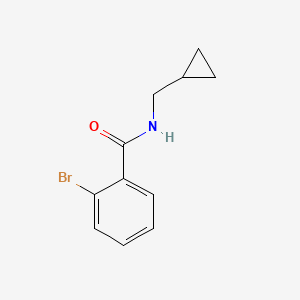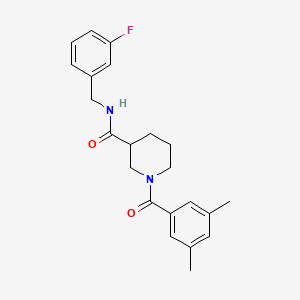
N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide, also known as HSP90 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a member of the sulfonamide family of drugs and is known to inhibit the activity of HSP90, a molecular chaperone protein that plays a crucial role in the folding, stabilization, and degradation of various client proteins.
Mecanismo De Acción
The mechanism of action of N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide involves the inhibition of N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide activity, which leads to the destabilization and degradation of various client proteins that are required for cancer cell survival and proliferation. N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide inhibitors such as N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide bind to the ATP-binding site of N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide and prevent its ATPase activity, which is required for the folding and stabilization of client proteins.
Biochemical and Physiological Effects:
N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide has been shown to have potent anti-cancer activity in various preclinical studies. It induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic proteins such as Bcl-2 and Bcl-xl. It also inhibits the activity of various oncogenic signaling pathways such as PI3K/Akt and MAPK/ERK, which are required for cancer cell survival and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide in lab experiments is its high potency and selectivity towards N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide. It has been shown to have minimal off-target effects and can selectively inhibit the activity of N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide without affecting other molecular chaperones. However, one limitation of using N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide is its poor solubility in water, which can affect its bioavailability and potency in vivo.
Direcciones Futuras
The potential therapeutic applications of N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide are still being investigated, and there are several future directions that can be explored. One area of research is the development of more potent and selective N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide inhibitors that can overcome the limitations of current inhibitors. Another area is the investigation of the combination therapy of N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide inhibitors with other anti-cancer agents to enhance their efficacy and reduce the development of resistance. Additionally, the potential applications of N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide inhibitors in other diseases such as neurodegenerative disorders and infectious diseases can also be explored.
Métodos De Síntesis
The synthesis of N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide involves the reaction of 4-aminophenol with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced using sodium dithionite, and the final product is obtained by acetylation of the amine group with acetic anhydride. The purity and yield of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and infectious diseases. It is known to inhibit the activity of N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide, which is overexpressed in many cancer cells and plays a crucial role in the stabilization and maturation of various oncogenic proteins. Therefore, N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide inhibitors such as N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide have been investigated as potential anti-cancer agents.
Propiedades
IUPAC Name |
N-[4-[(4-hydroxyphenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-10(17)15-11-4-8-14(9-5-11)21(19,20)16-12-2-6-13(18)7-3-12/h2-9,16,18H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWGAZFNVSWBAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-Hydroxy-phenylsulfamoyl)-phenyl)-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543911.png)
![N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea](/img/structure/B7543919.png)
![2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543926.png)


![1-(3-Fluoro-4-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543947.png)
![N-(2,5-dimethylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea](/img/structure/B7543954.png)
![1-(3-Chloro-2-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543960.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide](/img/structure/B7543962.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(methylthio)benzyl]isoxazole-4-carboxamide](/img/structure/B7543980.png)
![N-(3,4-difluorophenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B7544010.png)

